1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, which includes an ethylsulfonyl group and a fluorophenyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions: 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylsulfonyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- 1-(4-(Ethylsulfonyl)-2-fluorophenyl)-3-methylpiperazine
Comparison: 1-(ethylsulfonyl)-2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Similar compounds with different substitution patterns may exhibit different chemical and biological properties, making this compound a valuable subject for comparative studies.
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-7-6-14-12(15)18-9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQOEWSKAPBHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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